molecular formula C9H6Cl2N2O2 B13698764 Methyl 4,6-Dichloro-1H-indazole-3-carboxylate

Methyl 4,6-Dichloro-1H-indazole-3-carboxylate

Cat. No.: B13698764
M. Wt: 245.06 g/mol
InChI Key: QHZPUXWXZXLLGA-UHFFFAOYSA-N
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Description

Methyl 4,6-Dichloro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl ester group at the 3 position, and a hydrogen atom at the 1 position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-Dichloro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-dichloro-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-Dichloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines or thiols.

    Ester hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Ester hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted indazole derivatives with various functional groups.

    Ester hydrolysis: 4,6-Dichloro-1H-indazole-3-carboxylic acid.

    Oxidation and reduction: Oxidized or reduced forms of the indazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4,6-Dichloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indazole ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indazole-3-carboxylate: Lacks the chlorine atoms at the 4 and 6 positions.

    4,6-Dichloro-1H-indazole-3-carboxylic acid: The carboxylic acid form of the compound.

    1H-indazole-3-carboxylate derivatives: Various derivatives with different substituents on the indazole ring.

Uniqueness

Methyl 4,6-Dichloro-1H-indazole-3-carboxylate is unique due to the presence of chlorine atoms at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity. The methyl ester group also provides additional functionality, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H6Cl2N2O2

Molecular Weight

245.06 g/mol

IUPAC Name

methyl 4,6-dichloro-1H-indazole-3-carboxylate

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13)

InChI Key

QHZPUXWXZXLLGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC(=C2)Cl)Cl

Origin of Product

United States

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